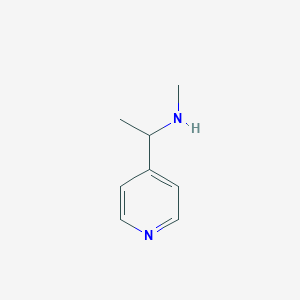

N-methyl-1-pyridin-4-ylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIKHERDKLRMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588321 | |

| Record name | N-Methyl-1-(pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158958-52-2 | |

| Record name | N-Methyl-1-(pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[1-(pyridin-4-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Reactivity of N Methyl 1 Pyridin 4 Ylethanamine

Preparative Methods for N-methyl-1-pyridin-4-ylethanamine and its Enantiomers

The synthesis of this compound can be achieved through several established chemical pathways. These methods often start from readily available pyridine (B92270) derivatives and involve key transformations to introduce the desired N-methyl-ethanamine side chain.

Reductive Amination of Pyridine-4-carboxaldehyde Derivatives

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.com In the context of synthesizing this compound, this strategy typically begins with a pyridine-4-carboxaldehyde derivative, such as 4-acetylpyridine (B144475). The process involves the reaction of the ketone with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the final secondary amine.

A related approach involves the initial conversion of 4-acetylpyridine to its oxime, followed by reduction. For instance, 4-acetylpyridine can be reacted with hydroxylamine (B1172632) hydrochloride to form 4-acetylpyridine oxime. orgsyn.org Subsequent reduction of the oxime can lead to the corresponding primary amine, which can then be methylated.

Table 1: Key Intermediates and Reagents in Reductive Amination

| Starting Material | Reagent | Intermediate | Product |

| 4-Acetylpyridine | Methylamine, Sodium Cyanoborohydride | Iminium ion | This compound |

| 4-Acetylpyridine | Hydroxylamine hydrochloride | 4-Acetylpyridine oxime | 1-(Pyridin-4-yl)ethanamine |

Alkylation Approaches for Pyridine-Containing Amines

Another common strategy for the synthesis of this compound is the N-alkylation of a precursor amine. This method starts with 1-(pyridin-4-yl)ethanamine, the primary amine, which can be synthesized through various routes, including the reduction of 4-acetylpyridine oxime. orgsyn.org

The primary amine is then reacted with a methylating agent to introduce the methyl group onto the nitrogen atom. Common methylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

This approach offers a straightforward way to introduce the methyl group, provided the primary amine precursor is readily accessible.

Direct Amine Synthesis via Carboxylic Acid Transformations

While less direct, it is also possible to synthesize this compound from pyridine-4-carboxylic acid or its derivatives. nih.gov This would involve a series of transformations to convert the carboxylic acid functionality into the desired N-methyl-ethanamine side chain.

One potential pathway could involve the conversion of pyridine-4-carboxylic acid to its corresponding amide by reaction with methylamine. Subsequent reduction of the amide would yield the target secondary amine. Alternatively, the carboxylic acid could be converted to an acid chloride, which then reacts with methylamine to form the amide. ukm.my A variety of reducing agents can be employed for the final amide reduction step.

Enantioselective Synthesis and Chiral Resolution Techniques

This compound contains a chiral center at the carbon atom attached to both the pyridine ring and the amino group. Therefore, it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is often crucial for its application in stereospecific contexts.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer directly. One approach involves the use of a chiral auxiliary. For instance, a chiral sulfinamide can be condensed with 4-acetylpyridine to form a chiral sulfinylimine. The diastereoselective addition of a methyl Grignard reagent to this intermediate, followed by removal of the chiral auxiliary, can yield the desired enantiomer of the amine. youtube.com The stereochemical outcome is directed by the chiral auxiliary, leading to a preponderance of one enantiomer.

Another strategy is the use of organocatalysis. Chiral catalysts can be employed to facilitate the enantioselective addition of nucleophiles to pyridinium (B92312) salts, which can be precursors to the desired amine. nih.gov

Chiral Resolution:

Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid. rsc.orggoogle.com These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.

Another resolution technique is chromatography on a chiral stationary phase. nih.gov This method separates the enantiomers based on their differential interactions with the chiral environment of the chromatographic column.

Table 2: Comparison of Chiral Synthesis and Resolution Methods

| Method | Principle | Key Reagents/Components | Outcome |

| Enantioselective Synthesis | Direct formation of one enantiomer | Chiral auxiliaries, chiral catalysts | Enantioenriched product |

| Chiral Resolution | Separation of a racemic mixture | Chiral resolving agents (e.g., tartaric acid) | Separated enantiomers |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral column | Separated enantiomers |

Exploration of Chemical Transformations

The chemical reactivity of this compound is influenced by the presence of both the pyridine ring and the secondary amine functionality.

Oxidation Reactions and N-oxide Formation

The pyridine nitrogen in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. oaji.netnih.gov This transformation can be achieved using various oxidizing agents. organic-chemistry.orgorgsyn.org Common reagents for N-oxidation include hydrogen peroxide in acetic acid (peracetic acid) or meta-chloroperoxybenzoic acid (mCPBA). oaji.netnih.govorgsyn.org

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. scripps.edu This can influence its reactivity in subsequent reactions. The N-oxide can also be a target for further functionalization.

The secondary amine group can also undergo oxidation, but the pyridine N-oxidation is often the more facile process under controlled conditions. The progress of the N-oxidation can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Table 3: Common Oxidizing Agents for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen Peroxide/Acetic Acid | Heating |

| meta-Chloroperoxybenzoic acid (mCPBA) | Room temperature or gentle heating |

| Sodium Percarbonate | With a rhenium-based catalyst |

| Urea-Hydrogen Peroxide (UHP) | Solid-state reaction |

Reduction Reactions of Amine Derivatives

The secondary amine of this compound can be readily converted into various derivatives, such as amides and imines, which can subsequently be reduced. This two-step process is a powerful method for indirect functionalization of the amine.

A key derivative is the corresponding N-formamide, N-methyl-N-[1-(4-pyridyl)ethyl]-formamide. This compound can be synthesized via the Leuckart reaction, reacting 4-acetylpyridine with N-methylformamide. digitellinc.com The reaction proceeds rapidly, often completing within 20 minutes at elevated temperatures (180-186°C), affording the formamide (B127407) product in high yield (approx. 84%). digitellinc.com

Once formed, this N-acyl derivative can be reduced to regenerate the amine functionality, effectively demonstrating a protection-deprotection sequence or a route to the parent amine from a keto-precursor. The reduction of the amide back to the amine can be achieved using standard reducing agents known for their efficacy in converting amides to amines, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

| Derivative Type | Precursor | Reaction | Reducing Agent | Product |

| N-Formamide | 4-Acetylpyridine | Leuckart Reaction | LiAlH₄ or BH₃ | This compound |

| Imine | This compound | Oxidation | NaBH₄ or H₂/Catalyst | This compound |

This table illustrates the reduction of derivatives back to the parent amine.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is the core of the molecule's aromatic character, and its substitution reactions are fundamental to creating more complex analogues.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging. The ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards attack by electrophiles. youtube.com Furthermore, the nitrogen's lone pair readily reacts with Lewis acid catalysts or protonates in acidic media, placing a positive charge on the ring and further deactivating it. rsc.orgquora.com When substitution does occur under harsh conditions, it is typically directed to the 3- and 5-positions (meta to the nitrogen). youtube.comquora.com

A more effective strategy for achieving substitution, particularly at the 4-position, involves the formation of a pyridine N-oxide. youtube.comquimicaorganica.org By oxidizing the ring nitrogen with an agent like a peroxy acid, the resulting N-oxide becomes activated for electrophilic attack at the 2- and 4-positions. rsc.org For a 4-substituted pyridine, this would direct incoming electrophiles to the 2- and 6-positions. After the substitution reaction (e.g., nitration or halogenation), the N-oxide can be deoxygenated using a reducing agent such as PCl₃ or triphenylphosphine (B44618) to restore the pyridine ring. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, the pyridine ring is activated towards nucleophilic attack, especially at the 2-, 4-, and 6-positions. vaia.com The electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. vaia.commasterorganicchemistry.com

For this compound, the 4-position is already occupied. Therefore, to achieve a nucleophilic substitution on the ring, a derivative bearing a good leaving group (e.g., a halide) at the 2- or 6-position is required. For instance, a 2-chloro- or 2-fluoro-4-(N-methyl-1-ethanamine)pyridine derivative would be an excellent substrate for SNAr reactions. Nucleophiles such as alkoxides, thiolates, or other amines could then displace the halide to yield a 2,4-disubstituted pyridine. Research on related systems, such as 3-halo-4-aminopyridines, shows that intramolecular nucleophilic aromatic substitution can also lead to complex rearrangements and the formation of novel heterocyclic systems. nih.govresearchgate.net

| Reaction Type | Reactivity of Pyridine Ring | Preferred Positions | Key Strategy / Requirement | Example Nucleophile/Electrophile |

| Electrophilic | Deactivated | 3, 5 | Formation of N-oxide to activate C2/C4 | NO₂⁺ (for nitration) |

| Nucleophilic | Activated | 2, 4, 6 | Presence of a good leaving group (e.g., F, Cl) | CH₃O⁻, R₂NH |

Functionalization of the Amine Moiety

The secondary amine in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

N-Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. The synthesis of N-methyl-N-[1-(4-pyridyl)ethyl]-formamide from 4-acetylpyridine and N-methylformamide is one such example of forming an N-acyl derivative. digitellinc.com

N-Alkylation: Further alkylation can convert the secondary amine into a tertiary amine. This can be achieved using alkyl halides. For example, reaction with allyl bromide would yield N-allyl-N-methyl-1-pyridin-4-ylethanamine, an intermediate used in the preparation of supported catalysts. sigmaaldrich.com

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, connecting the amine nitrogen to an aromatic ring system.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base will produce stable sulfonamides, a common functional group in medicinal chemistry.

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

| N-Acylation | Acetyl Chloride | Acetyl | Amide |

| N-Alkylation | Methyl Iodide | Methyl | Tertiary Amine |

| N-Arylation | Bromobenzene (with Pd catalyst) | Phenyl | N-Aryl Amine |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Tosyl | Sulfonamide |

Cyclometallation Reactions with Transition Metal Complexes

This compound possesses two potential donor atoms for coordination with transition metals: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary amine. This N,N'-donor ligand framework makes it a candidate for forming chelate complexes with various metal centers.

Cyclometallation is an intramolecular reaction where a ligand undergoes C-H bond activation to form a metallacycle, a stable ring structure containing a carbon-metal bond. While direct examples involving this compound are not extensively documented, the principles of C-H activation on pyridine and related ligands suggest its potential. rsc.orgresearchgate.net

Upon initial coordination to a transition metal center (e.g., Palladium, Ruthenium, Iridium) through one or both nitrogen atoms, several C-H bonds become candidates for activation:

Pyridine C-H Activation: The C-H bonds at the 3- and 5-positions of the pyridine ring could be activated, leading to the formation of a five-membered C,N-metallacycle.

Alkyl C-H Activation: C-H bonds on the ethyl chain, particularly the one alpha to the amine nitrogen, could also be susceptible to activation.

The formation of an initial five-membered chelate ring involving both nitrogen atoms would likely precede any cyclometallation event. This pre-coordination would position the other C-H bonds in proximity to the metal center, facilitating the intramolecular C-H activation step. Such cyclometallated complexes are of significant interest in catalysis and materials science.

Biological Activities and Molecular Mechanisms of N Methyl 1 Pyridin 4 Ylethanamine

Receptor and Enzyme Interactions

The interaction of Betahistine with various receptors and enzymes, particularly within the central nervous system, is fundamental to its therapeutic effects. These interactions modulate neurotransmitter release and signaling pathways, which are crucial in maintaining balance and orientation.

Betahistine exhibits a dual action on histamine (B1213489) receptors; it is recognized as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor. mdpi.comnih.gov The H1 receptors are widely distributed in the brain and are involved in regulating wakefulness and alertness. As a weak agonist, Betahistine's effect on H1 receptors is modest.

Conversely, its primary mechanism is attributed to its strong antagonistic effect on H3 receptors. mdpi.comnih.gov H3 receptors function as presynaptic autoreceptors on histaminergic neurons, and as heteroreceptors on other neurons, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. By blocking these receptors, Betahistine increases the synthesis and release of histamine in the brain. nih.gov This elevated level of histamine then acts on postsynaptic H1 receptors, leading to the therapeutic effects observed in vestibular disorders.

Histamine receptors, including H1 and H3, are members of the G protein-coupled receptor (GPCR) superfamily. nih.gov The binding of a ligand, such as Betahistine, to these receptors initiates a cascade of intracellular signaling events.

When Betahistine antagonizes the H3 receptor, it prevents the binding of endogenous histamine. This action blocks the G-protein-mediated inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels within the neuron. This increase in cAMP modulates the activity of various downstream proteins, ultimately leading to an enhanced release of neurotransmitters. The signaling pathways for GPCRs are complex and can involve multiple G proteins and downstream effectors, influencing a wide range of physiological functions. nih.gov

Ligand bias, or functional selectivity, is a phenomenon where a ligand preferentially activates one of several signaling pathways coupled to a single receptor. nih.gov This can lead to more targeted therapeutic effects with fewer side effects. The concept of ligand bias is an active area of research in pharmacology. nih.gov

In the context of Betahistine, its dual activity as a weak H1 agonist and a potent H3 antagonist suggests a form of receptor selectivity. However, detailed studies on whether Betahistine exhibits biased agonism at the H1 receptor, or if its antagonistic effects at the H3 receptor are biased towards specific signaling pathways, are not extensively documented in the available literature. Future research may explore if Betahistine or its analogs can be designed to selectively modulate specific downstream pathways of H1 or H3 receptors to optimize therapeutic outcomes.

The metabolism of Betahistine primarily involves the enzyme monoamine oxidase (MAO), which converts it into its main inactive metabolite, 2-pyridylacetic acid (2-PAA). drugbank.com This metabolic pathway is crucial for the clearance of the drug from the body.

Furthermore, by acting as an H3 receptor antagonist, Betahistine indirectly modulates enzymatic pathways by increasing the levels of various neurotransmitters. For instance, increased histamine levels in the brain can influence the activity of other enzymes involved in neurotransmitter metabolism. There is also research into dual-target ligands that combine H3 receptor antagonism with inhibition of enzymes like monoamine oxidase B (MAO-B) to enhance dopamine levels in the brain, which could be relevant for neurodegenerative disorders. nih.gov

Pharmacological Implications and Therapeutic Research Directions

The unique pharmacological profile of Betahistine as an H1 agonist and a potent H3 antagonist has significant implications for its therapeutic use and directs future research endeavors.

Betahistine is widely used for the treatment of Ménière's disease, a disorder of the inner ear that causes severe vertigo, tinnitus, and hearing loss. mdpi.comnih.gov Its efficacy in reducing the frequency and severity of vertigo attacks is believed to stem from its ability to increase blood flow in the inner ear and modulate neurotransmitter release in the vestibular nuclei. nih.gov

The antagonism of H3 receptors by Betahistine leads to an increased release of histamine, which then acts on H1 receptors to improve vestibular function. This mechanism helps to restore the balance of signals between the vestibular systems of both ears, which is often disrupted in conditions like Ménière's disease. nih.gov Research continues to explore the full potential of H3 receptor antagonists in various neurological and psychiatric disorders where neurotransmitter imbalances play a role. nih.gov

Studies on Antimicrobial Efficacy (Antibacterial, Antifungal)

The pyridine (B92270) moiety is a constituent of many compounds evaluated for their efficacy against bacterial and fungal pathogens. nih.gov

Antibacterial Activity: Various synthetic pyridine derivatives have demonstrated notable antibacterial properties. A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues revealed that compounds 4a and 4c exhibited the highest activity against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com These compounds showed an increasing zone of inhibition with higher concentrations. mdpi.com Similarly, eight N-alkylated pyridine-based organic salts were synthesized and tested for their antibacterial effects, with compound 66 showing the best activity against Staphylococcus aureus and E. coli. nih.govmdpi.com Another series of C-2 and C-6 substituted pyridines also exhibited a range of modest in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus mutans. researchgate.net

Antifungal Activity: Research into pyridine derivatives has also uncovered promising antifungal agents. A series of novel pyridine derivatives containing an imidazo[2,1-b] ekb.egekb.egthiadiazole moiety was synthesized, with several compounds showing moderate to high activity. nih.gov Specifically, compounds 17a and 17d demonstrated antifungal activity against fungus ATCC 9763 equivalent to the control drug, fluconazole. nih.gov Two Mannich pyrol-pyridine bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-yl amino)methyl) pyrrolidine-2,5-dione , showed moderate activity against Aspergillus oryzae and Aspergillus fumigates. nih.govmdpi.com Furthermore, a thiophene-pyridine compound demonstrated better antifungal activity against Aspergillus fumigates and Syncephalastrum racemosum than the standard, Amphotericin B, and also showed moderate activity against Geotricum candidum and Candida albicans. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Measurement (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli | Zone of inhibition: 13-15 mm at 50 mg | mdpi.com |

| Pyridine derivatives (17a, 17d) | Fungus ATCC 9763 | MIC: 8 µg/mL | nih.gov |

| Pyridine derivative (17d) | Bacteria | MIC: 0.5 µg/mL | nih.gov |

| N-alkylated pyridine salt (66) | S. aureus, E. coli | MIC: 55-56% inhibition at 100 µg/mL | nih.gov |

| C-2/C-6 substituted pyridines (7, 8) | S. aureus | MIC: 75 µg/mL | researchgate.net |

Investigations into Anticancer Potential

Pyridines and their derivatives are a significant class of nitrogenous heterocyclic compounds in the field of anticancer drug development. irjet.net They are integral to the structure of many chemotherapeutic agents and have been investigated for their ability to treat various cancers, including breast, liver, and pancreatic cancer. ekb.egekb.eg The anticancer effects of these compounds are often attributed to their ability to bind to DNA through hydrogen bonding. irjet.net

Several studies have highlighted the potent cytotoxic activity of novel pyridine compounds against human cancer cell lines.

One study reported on two compounds, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) , which inhibited the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells. Compound 1 was particularly effective against HepG2 cells, with an IC50 value of 4.5 µM. The mechanism of action involved inducing G2/M phase cell cycle arrest and apoptosis. nih.gov

A series of novel 1,2,3-triazolyl-pyridine hybrids showed promising anticancer activity against HepG2 cells, with compounds 6 and 7 demonstrating excellent activity compared to the standard drug doxorubicin, while showing no toxicity to normal cell lines. nih.gov

In a separate investigation, pyridine-ureas were synthesized and evaluated for their growth-inhibitory activity against the MCF-7 breast cancer cell line. Compounds 8e and 8n were the most active, with IC50 values of 0.22 µM and 1.88 µM, respectively, after 48 hours of treatment. mdpi.com

Additionally, amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and screened for in vitro anticancer activity. Compounds 7a and 7d were found to be highly cytotoxic against HepG2 cell lines with IC50 values of 2.6 µM and 5.8 µM, respectively. researchgate.net

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Measurement (IC50) | Reference |

|---|---|---|---|

| Compound 1 | HepG2 (Liver) | 4.5 µM | nih.gov |

| Compound 1 | MCF-7 (Breast) | >4.5 µM | nih.gov |

| Pyridine-urea (8e) | MCF-7 (Breast) | 0.22 µM (48h) | mdpi.com |

| Pyridine-urea (8n) | MCF-7 (Breast) | 1.88 µM (48h) | mdpi.com |

| Amine derivative (7a) | HepG2 (Liver) | 2.6 µM | researchgate.net |

| Amine derivative (7d) | HepG2 (Liver) | 5.8 µM | researchgate.net |

Examination of Antiviral Activities

The pyridine scaffold is recognized for its presence in compounds with a broad spectrum of biological activities, including antiviral properties. researchgate.neteurekaselect.com Research has focused on developing new antiviral agents to combat drug resistance, and pyridine derivatives have emerged as a promising area of study. scilit.comresearchgate.neteurekaselect.com

Studies have shown that pyridine-containing heterocycles exhibit good antiviral activity against a range of viruses, such as HIV, Hepatitis C (HCV), Hepatitis B (HBV), and Respiratory syncytial virus (RSV). researchgate.neteurekaselect.com The mechanisms of action are varied and can include the inhibition of viral replication cycles, polymerase inhibition, and interference with viral entry. researchgate.net

In the context of the SARS-CoV-2 virus, a study on epoxybenzooxocino[4,3-b]pyridine derivatives identified one compound with an attached 3,4-dihydroquinoxalin-2-one group that demonstrated antiviral activity. nih.gov Another study highlighted a pyridine-N-oxide compound that showed stability in inhibiting the main protease (3CLpro) of SARS-CoV-2. mdpi.com Furthermore, a series of penta-1,4-diene-3-one oxime ether derivatives bearing a pyridine moiety was synthesized and evaluated for activity against the tobacco mosaic virus (TMV). Several of these compounds showed remarkable curative activities, with EC50 values superior to the control drug, ribavirin. chemicalpapers.com For instance, compound 5o had an EC50 value of 251.8 µg/mL, compared to 379.8 µg/mL for ribavirin. chemicalpapers.com

Role in Histamine-Mediated Signaling Pathway Regulation

Histamine receptors, particularly the H1 receptor, are G protein-coupled receptors involved in various physiological and pathological conditions. researchgate.netguidetomalariapharmacology.org Antihistamines that target the H1 receptor are widely used to treat allergy and inflammation symptoms. researchgate.net

The regulation of the histamine H1 receptor (H1R) is complex. Histamine itself can upregulate H1R gene expression through the activation of the H1R. mdpi.com This upregulation is mediated by specific signaling pathways; for example, in U-373 MG cells, the process involves protein kinase Cα (PKCα). mdpi.com The H1 receptor is understood to exist in an equilibrium between active and inactive forms, allowing for a constant level of signaling even without histamine stimulation. mdpi.com

Studies on neuronal cultures suggest an interaction between histamine H1 receptors and NMDA receptors. nih.gov The constitutive activity of the H1 receptor appears to facilitate the rundown of the current induced by NMDA, a finding that aligns with the known anticonvulsant properties of histamine mediated through H1-receptor activation. nih.gov Both H1 and H2 receptors have been identified in guinea-pig left atria, where the H1 receptors are coupled to intracellular effectors through a guanine nucleotide-dependent mechanism. nih.gov

Structure Activity Relationship Sar and Advanced Computational Studies

Systematic Structure-Activity Relationship Analysis

The biological activity of N-methyl-1-pyridin-4-ylethanamine and its analogs is intricately linked to their chemical structures. The following sections dissect the key structural components and their impact on the compound's interactions with biological targets.

Influence of Pyridine (B92270) Ring Substitution and Isomerism on Activity

The position of the nitrogen atom within the pyridine ring and the nature of substituents attached to it are critical determinants of biological activity. The pyridine ring, a bioisostere of a benzene (B151609) ring, enhances aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds due to the nitrogen atom's presence. nih.gov

Derivatization studies on related pyridine compounds have shown that the placement of the pyridyl group, whether at the 2, 3, or 4-position, significantly alters potency. For instance, in a series of PPARγ modulators, replacing a 2-pyridyl group with a 3- or 4-pyridyl group necessitated further modifications to achieve desired activity. nih.gov The introduction of substituents on the pyridine ring can enhance potency; however, it can also lead to changes in the mode of action, such as shifting from a partial to a full agonist. nih.gov For example, methoxy (B1213986) and methyl substitutions on the pyridine ring have been observed to produce full agonists in some series. nih.gov

The electronic properties of substituents on the pyridine ring also play a crucial role. Electron-donating groups have been shown to be favorable for the activity of some pyridine derivatives, while electron-withdrawing groups can lead to inactivity. mdpi.com

Stereochemical Effects of the Chiral Center on Biological Interactions

This compound possesses a chiral center at the carbon atom attached to the pyridine ring, the methyl group, the amine group, and a hydrogen atom. The three-dimensional arrangement of these groups, or stereochemistry, is a pivotal factor in its biological interactions. nih.gov It is well-established that enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. nih.gov

For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov The specific recognition of one enantiomer over the other is often based on the formation of multiple non-covalent interactions, such as hydrogen bonds and CH-π interactions, with the chiral binding site of the biological target. nih.gov Therefore, the evaluation of the pharmacological properties of each individual enantiomer is a critical aspect of drug development. nih.gov

Impact of Amine Side Chain Modifications on Bioactivity

Modifications to the amine side chain of this compound can significantly influence its bioactivity. The nature of the substituent on the nitrogen atom and the length and branching of the alkyl chain are key parameters.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent analogs. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like Multiple Linear Regression (MLR), are then employed to build a model that relates these descriptors to the observed biological activity. nih.gov

For example, in a QSAR study on a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, descriptors related to the molecule's shape, size, and electronic properties were found to be important for explaining their binding affinity to the human histamine (B1213489) H4 receptor. nih.gov Such models can highlight key structural features that are either beneficial or detrimental to activity, thereby providing a roadmap for further chemical modifications. nih.govnih.gov

| QSAR Model Descriptors | Significance in Predicting Biological Activity |

| Topological Descriptors | Describe the atomic connectivity and branching of a molecule. |

| Electronic Descriptors | Quantify the distribution of electrons and partial charges within a molecule. |

| Steric Descriptors | Relate to the size and shape of the molecule. |

| Hydrophobic Descriptors | Measure the lipophilicity or water-fearing nature of the molecule. |

Computational Modeling and Simulation

Advanced computational techniques provide powerful tools to investigate the properties of this compound at the atomic level, offering insights that complement experimental studies.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net By solving the Schrödinger equation within the framework of DFT, researchers can determine the most stable three-dimensional arrangement of atoms (conformation) and map the distribution of electrons within the molecule.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a protein or other biological target. This method is crucial for screening virtual libraries of compounds and for proposing the binding mode of a potential drug. researchgate.net

While specific molecular docking studies on this compound are not extensively detailed in the available literature, the methodology has been applied to structurally related pyridine derivatives. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors have utilized molecular docking to understand their binding interactions. nih.gov Similarly, docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to investigate their potential as CDK inhibitors. nih.gov

For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A relevant protein target would be selected, and its 3D structure obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software like AutoDock, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The poses with the best scores would then be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

This analysis could provide valuable hypotheses about the potential biological targets of this compound and the structural features that are critical for its binding.

Dynamics Simulations of Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov This method simulates the movements of atoms and molecules, offering insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

In studies of related pyridine compounds, such as N-ethyl-4-(pyridin-4-yl)benzamide derivatives, MD simulations were used to assess the stability of the docked poses and to observe the dynamic behavior of the ligand within the binding pocket of the ROCK1 enzyme. nih.gov These simulations can reveal the flexibility of the ligand and the receptor, the role of solvent molecules, and can provide a more accurate estimation of binding free energies.

An MD simulation of this compound bound to a putative target would typically follow these steps:

System Setup: The best-docked pose of the ligand-receptor complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system would be energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation run would be performed to collect data on the trajectory of all atoms in the system.

Analysis: The trajectory would be analyzed to assess the stability of the complex, identify persistent interactions, and calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the 3D properties of a series of molecules with their biological activities. nih.gov This technique helps in understanding the relationship between the steric and electrostatic fields of a molecule and its observed activity, providing a visual representation of where changes in these fields would be expected to increase or decrease activity.

For a series of this compound analogs, a CoMFA study would involve:

Dataset Preparation: A set of molecules with known biological activities would be selected.

Molecular Alignment: The molecules would be aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields would be calculated for each molecule on a 3D grid.

Statistical Analysis: Partial least squares (PLS) analysis would be used to derive a correlation between the variations in the field values and the biological activities.

Contour Map Visualization: The results are visualized as 3D contour maps, indicating regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

A study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of a specific kinase successfully used CoMFA to build a robust model for predicting activity and to guide the design of new inhibitors. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable model of the SAR.

Similar to CoMFA, a CoMSIA study on derivatives of this compound would aim to build a predictive model of their biological activity. The inclusion of additional molecular fields can sometimes lead to a more robust and predictive QSAR model. For example, in the study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, both CoMFA and CoMSIA models were developed to understand the structural requirements for inhibitory activity. nih.gov The resulting contour maps from a CoMSIA study can offer more specific guidance for designing new analogs with improved properties.

Applications in Advanced Chemical and Biological Research

Building Block in Complex Organic Synthesis

The compound's structure is particularly amenable to creating more complex molecular architectures, serving as a foundational building block for a range of specialized chemicals.

The pyridine (B92270) scaffold is a ubiquitous feature in medicinal chemistry, prized for its ability to improve water solubility and act as a bioisostere for various functional groups. nih.gov Derivatives of pyridine are integral to the design of new therapeutic agents. nih.gov The N-methyl-1-pyridin-4-ylethanamine structure, in particular, serves as a key precursor in the synthesis of novel pharmaceutical compounds.

Research into new antitubercular agents has highlighted the importance of the pyridine-methylamine framework. In a structure-based drug design strategy targeting the essential mycobacterial membrane protein Large 3 (MmpL3), derivatives built upon a pyridine-2-methylamine core were identified as potent inhibitors. nih.gov Molecular docking studies revealed that the nitrogen atom of the pyridine ring and an adjacent nitrogen in the side chain could form critical hydrogen bonds and π-π stacking interactions within the enzyme's active site, disrupting its function. nih.gov This demonstrates the utility of the core structure of this compound as a template for designing highly specific enzyme inhibitors. The combination of a hydrophobic ring and a flexible amine-containing side chain is a common strategy in developing molecules that can effectively bind to biological targets. nih.gov

Beyond its direct use as a precursor, this compound functions as a versatile chemical intermediate. An intermediate is a molecule formed during the middle stages of a multi-step synthesis that is then used to produce the final, more complex product. A common and well-documented method for synthesizing similar pyridine-methylamines is through the reductive amination of a corresponding pyridine-aldehyde (in this case, 4-pyridinecarboxaldehyde) with an amine (methylamine). This process typically involves forming an imine intermediate, which is then reduced to the final amine product.

Once synthesized, the compound offers multiple reaction sites for creating advanced chemical entities. The secondary amine can undergo further alkylation, acylation, or be incorporated into larger heterocyclic systems. The pyridine ring itself can participate in various substitution reactions, allowing for the introduction of additional functional groups to tailor the molecule's properties for specific applications. This modularity makes it a valuable intermediate for building libraries of related compounds for screening in drug discovery and other research areas. nih.gov

Catalysis and Materials Science Research

The unique electronic and structural properties of this compound lend themselves to applications in catalysis and the development of new materials.

Pyridine derivatives are widely used as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, stabilizing the catalyst and influencing its reactivity and selectivity. The secondary amine in this compound provides an additional coordination site, allowing it to act as a bidentate ligand. Such ligands are highly sought after in catalysis as they can form stable chelate rings with metal ions, leading to more robust and effective catalysts. The ability of the pyridine scaffold to engage in π-π stacking can also play a role in organizing reactants around a catalytic center. nih.gov

The pyridine nucleus is a key component in the design of functional materials, including polymers and metal-organic frameworks (MOFs). nih.gov The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential building block for creating porous, crystalline materials like MOFs. These materials have applications in gas storage, separation, and catalysis. By incorporating this compound as a ligand, it is possible to design materials with specific pore sizes and chemical environments tailored for particular functions. bldpharm.com

Advanced Analytical Methodologies for Research Purposes

The characterization and quantification of this compound and its derivatives in research settings rely on a suite of advanced analytical techniques. Commercial suppliers often provide documentation including Nuclear Magnetic Resonance (NMR) and various chromatography-mass spectrometry methods. bldpharm.com

Key analytical methods include:

Nuclear Magnetic Resonance (¹H NMR): This technique is used to confirm the molecular structure. For a typical this compound structure, proton signals for the pyridine ring would appear as distinct multiplets in the aromatic region of the spectrum, while the methyl and methylene (B1212753) groups on the side chain would produce signals in the aliphatic region.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful method for both identifying and quantifying the compound in complex mixtures. A related method developed for a nitrosamine (B1359907) impurity of a drug utilized a phenyl-based column with a gradient elution of ammonium (B1175870) formate (B1220265) and methanol (B129727) to achieve good separation. researchgate.net Such a method, which couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry, is suitable for determining the presence of this compound at very low concentrations. researchgate.net

Gas Chromatography (GC): For volatile compounds like pyridine and its simpler derivatives, GC, often coupled with a flame ionization detector (FID), is a standard analytical method used for separation and quantification. nih.gov

| Property | Data | Reference |

| IUPAC Name | This compound | |

| CAS Number | 6971-44-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₂N₂ | |

| InChI Key | DNBWGFKLIBQQSL-UHFFFAOYSA-N | sigmaaldrich.com |

| Analytical Method | Purpose | Typical Implementation |

| ¹H NMR | Structural Elucidation | Identifies protons in different chemical environments (pyridine ring, side chain). |

| LC-MS/MS | Quantification & Identification | Separation using a C18 or phenyl column with a mobile phase of methanol and a buffer (e.g., ammonium formate), followed by mass spectrometric detection. bldpharm.comresearchgate.net |

| GC-FID | Separation & Quantification | Direct injection or headspace analysis for volatile pyridine-related compounds. nih.gov |

Reagent in Detection and Quantification Techniques

While direct and extensive research on this compound as a primary reagent in established detection and quantification techniques is not widely documented, its structural motifs are present in compounds utilized for such purposes. The pyridine ring, in particular, is a well-known chromophore and can be leveraged in spectroscopic analysis.

Derivatives of pyridine are known to be used in various analytical methods. For instance, the basic nitrogen of the pyridine ring can be protonated or can coordinate to metal ions, leading to changes in the compound's ultraviolet-visible (UV-Vis) absorption spectrum. This property can be exploited for the quantification of analytes that interact with the pyridine moiety.

Furthermore, the amine group in this compound can be derivatized with fluorescent tags, such as dansyl chloride or fluorescein (B123965) isothiocyanate. This would enable the use of the resulting fluorescent derivative in highly sensitive detection and quantification methods like fluorescence spectroscopy and high-performance liquid chromatography (HPLC) with fluorescence detection. Although specific protocols for this compound are not detailed in current literature, the fundamental chemical reactivity of its functional groups provides a strong basis for its potential application in this area.

Table 1: Potential Analytical Applications of this compound Derivatives

| Analytical Technique | Potential Role of this compound Derivative | Principle of Detection |

| UV-Vis Spectroscopy | As a chromogenic reagent for metal ion detection. | Formation of a colored complex with metal ions, leading to a change in absorbance. |

| Fluorescence Spectroscopy | As a fluorescent probe after derivatization. | Interaction with an analyte quenches or enhances the fluorescence of the derivatized compound. |

| High-Performance Liquid Chromatography (HPLC) | As a derivatizing agent to improve detection of analytes. | Reaction with analytes to introduce a chromophore or fluorophore, enhancing their detectability. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | As a standard for the identification of related compounds. | Provides a reference mass spectrum and retention time for qualitative and quantitative analysis. |

Biochromatographic Assay Development for Interaction Profiling

The field of biochromatography, particularly affinity chromatography, relies on the specific interaction between a molecule immobilized on a stationary phase and its binding partner in the mobile phase. This compound, with its potential to act as a ligand for biological targets, is a candidate for the development of novel biochromatographic assays.

The pyridine and secondary amine functionalities can participate in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions are crucial for the binding of small molecules to biological macromolecules such as proteins and nucleic acids. By immobilizing this compound or its derivatives onto a chromatographic support, it is possible to create an affinity column for the purification or interaction profiling of its binding partners.

For example, if this compound is found to be an inhibitor of a particular enzyme, an affinity column with this compound as the ligand could be used to:

Isolate and purify the target enzyme from a complex biological sample.

Screen for other molecules that bind to the same enzyme by observing their ability to compete with the immobilized ligand.

Study the binding kinetics and thermodynamics of the interaction between the ligand and the enzyme.

While specific studies detailing the use of this compound in biochromatographic assays are yet to be published, the principles of affinity chromatography and the known ligand-like properties of pyridine derivatives provide a strong rationale for its potential in this application.

Exploration in Environmental and Sensor Technologies

The chemical properties of this compound also suggest its potential utility in environmental applications, such as carbon capture, and in the development of advanced sensor systems.

Research into CO2 Absorption Capabilities

The capture and storage of carbon dioxide (CO2) is a critical area of research to mitigate climate change. Aqueous amine solutions are widely used for CO2 absorption from industrial flue gases. The basic nitrogen atoms in amines can react with the acidic CO2 molecule, leading to its capture.

Research into CO2 absorption has explored a variety of amines. While there is no specific data on this compound, studies on structurally related compounds provide valuable insights. For instance, research on other pyridine-containing amines has shown their potential for CO2 capture. The presence of the pyridine ring can influence the basicity of the amine and the stability of the resulting carbamate (B1207046) or bicarbonate species, which are key factors in the efficiency of CO2 absorption and the energy required for solvent regeneration.

A computational study on tertiary amines for CO2 capture suggests that cyclic structures and the presence of certain functional groups can enhance their activity. nih.gov The pyridine ring in this compound could potentially contribute to favorable electronic properties for CO2 interaction. Further experimental and computational studies are needed to fully evaluate the CO2 absorption capacity and kinetics of this compound.

Table 2: Comparison of CO2 Absorption Properties of Different Amine Types (General)

| Amine Type | Typical CO2 Loading (mol CO2/mol amine) | Reaction Rate with CO2 | Regeneration Energy |

| Primary Amines (e.g., MEA) | ~0.5 | Fast | High |

| Secondary Amines (e.g., DEA) | ~0.5 | Moderate | Moderate |

| Tertiary Amines (e.g., MDEA) | ~1.0 | Slow | Low |

| This compound (Hypothetical) | To be determined | To be determined | To be determined |

Development of Chemical Sensor Systems

Chemical sensors are devices that detect and respond to specific chemical species. The development of selective and sensitive chemical sensors is a major area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyridine derivatives have been extensively investigated for their use in chemical sensors, particularly as fluorescent chemosensors.

The pyridine ring can act as a fluorophore or a recognition site for analytes. The binding of a metal ion or another guest molecule to the pyridine nitrogen can lead to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.

For example, a study on a pyridine-based 1,3,4-oxadiazole (B1194373) derivative demonstrated its use as a selective fluorescent "turn-on" sensor for silver ions (Ag+). nih.gov Another research developed aminoethylpyridine-based fluorescent probes for the detection of iron (Fe3+) and mercury (Hg2+) ions in aqueous media. semanticscholar.org These studies highlight the potential of incorporating the pyridine moiety into sensor design.

This compound could serve as a building block for the synthesis of new chemosensors. The secondary amine group provides a convenient point for chemical modification, allowing for the attachment of different fluorophores or other signaling units. The pyridine nitrogen, in turn, can act as the binding site for the target analyte. The development of sensors based on this compound could lead to novel analytical tools for the detection of a variety of species.

Table 3: Examples of Pyridine-Based Fluorescent Chemosensors

| Sensor Compound | Target Analyte | Sensing Mechanism | Reference |

| Pyridine-based 1,3,4-oxadiazole derivative | Ag+ | Fluorescence "turn-on" | nih.gov |

| Aminoethylpyridine-based probes | Fe3+, Hg2+ | Fluorescence enhancement/quenching | semanticscholar.org |

| 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes | Ni(II) | Fluorescence "turn-on" | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1-pyridin-4-ylethanamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination between pyridin-4-ylacetone and methylamine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere. Optimization involves varying solvents (THF, MeOH), temperature (0–60°C), and stoichiometric ratios of reactants. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by NMR .

- Key Parameters :

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | THF, MeOH | MeOH |

| Temp. | 0–60°C | 25°C |

| Catalyst | NaBH3CN | 1.2 eq |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Assign peaks for pyridinyl protons (δ 8.5–7.5 ppm), methylamine (-NCH3, δ 2.2–2.5 ppm), and ethylene (-CH2-, δ 3.0–3.5 ppm) .

- ESI-MS : Confirm molecular ion [M+H]+ (e.g., m/z 151.1 for C8H12N2) .

- FT-IR : Identify N-H stretches (~3300 cm) and pyridine ring vibrations (1600–1500 cm) .

Q. How should researchers ensure compound stability during storage and handling?

- Methodology : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Stability is validated via periodic NMR and HPLC analysis over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Isotopic Labeling : Use -methylamine to distinguish N-methyl signals in crowded spectra .

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., pyridinyl vs. ethylene protons) .

Q. What experimental designs are suitable for studying the compound’s reactivity with electrophiles?

- Methodology :

- Kinetic Studies : Monitor reactions with benzyl chloride or acylating agents via in situ IR or NMR. Vary solvent polarity (DMF vs. DCM) and temperature to assess nucleophilicity.

- Control Experiments : Include blank runs (no catalyst) and competitive reactions with analogous amines (e.g., N-methylpiperidine) to isolate steric/electronic effects .

Q. How can computational methods predict thermodynamic properties (e.g., ΔfH°gas) for this compound?

- Methodology :

- Quantum Chemistry : Use Gaussian 16 with CBS-QB3 composite method to calculate enthalpy of formation. Validate against NIST WebBook data for similar amines .

- Group Contribution Models : Apply Benson’s increments for pyridine and methylamine moieties to estimate ΔfH°gas (±5 kJ/mol accuracy) .

Q. What strategies address challenges in crystallizing this compound for X-ray analysis?

- Methodology :

- Solvent Screening : Test polar (EtOH) vs. non-polar (hexane) solvents for slow evaporation.

- Co-Crystallization : Introduce carboxylic acids (e.g., succinic acid) to form hydrogen-bonded salts. Refine structures using SHELXL-2018 with twin-law corrections if needed .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.